molecular formula C17H22Cl2N2O3 B13356234 Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate

Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate

Cat. No.: B13356234
M. Wt: 373.3 g/mol
InChI Key: DPMNWRRZYIFVMG-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a tert-butyl group, a dichlorophenyl group, and a piperazine ring. These structural features contribute to its distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and compounds with dichlorophenyl groups. Examples are:

Uniqueness

Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C17H22Cl2N2O3

Molecular Weight

373.3 g/mol

IUPAC Name

tert-butyl 4-[2-(2,6-dichlorophenyl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H22Cl2N2O3/c1-17(2,3)24-16(23)21-9-7-20(8-10-21)15(22)11-12-13(18)5-4-6-14(12)19/h4-6H,7-11H2,1-3H3

InChI Key

DPMNWRRZYIFVMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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